3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one
Description
This compound is a thieno[2,3-d]pyrimidin-4(3H)-one derivative featuring a 3,5-difluorobenzyl group at position 3, a methyl group at position 5, and a 3-(3-methylphenyl)-1,2,4-oxadiazole substituent at position 5. The thienopyrimidinone core is a privileged scaffold in medicinal chemistry due to its structural similarity to purines, enabling interactions with kinase ATP-binding sites and other biological targets .
Properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16F2N4O2S/c1-12-4-3-5-15(6-12)20-27-21(31-28-20)19-13(2)18-22(32-19)26-11-29(23(18)30)10-14-7-16(24)9-17(25)8-14/h3-9,11H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WULBBONRBKUSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(C4=C(S3)N=CN(C4=O)CC5=CC(=CC(=C5)F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(3,5-difluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one represents a complex heterocyclic structure that integrates elements from thieno[2,3-d]pyrimidines and oxadiazoles. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential applications in medicinal chemistry.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of 442.46 g/mol. The presence of difluorobenzyl and methylphenyl groups enhances its potential for biological interactions.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, typically involving cyclization reactions with isocyanates or isothiocyanates under basic conditions. Common solvents include ethanol and dimethylformamide, which facilitate the formation of the desired heterocyclic structures while maintaining functional group integrity.
Anticancer Properties
Research indicates that compounds within the thienopyrimidine class exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that similar thienopyrimidine derivatives demonstrated potent activity against human cancer cells, suggesting that our target compound may possess comparable efficacy .
Antimicrobial Activity
Pyrimidine derivatives are well-documented for their antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The biological importance of pyrimidines has been emphasized in literature, where they have shown effectiveness against infections caused by various microorganisms .
Enzyme Inhibition
The compound's potential as an enzyme inhibitor is noteworthy. Analogous compounds have been shown to inhibit key enzymes involved in metabolic pathways, such as tyrosinase, which is crucial for melanin production. For example, certain analogs demonstrated IC50 values significantly lower than that of standard inhibitors like kojic acid . This suggests that the target compound could similarly inhibit tyrosinase, making it a candidate for depigmentation therapies.
Case Studies and Research Findings
- Anticancer Activity : In vitro studies have demonstrated that thienopyrimidine derivatives can induce apoptosis in cancer cells. For example, a derivative with structural similarities showed a reduction in cell viability in breast cancer cell lines by over 50% at concentrations as low as 10 µM.
- Antimicrobial Testing : A series of pyrimidine derivatives were tested against Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL.
- Enzyme Inhibition : The inhibition of mushroom tyrosinase by analogs related to our target compound was assessed using Lineweaver–Burk plots. Results indicated competitive inhibition with IC50 values around 3.82 µM for the most potent analogs .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally analogous thieno- and thiazolo-pyrimidine derivatives, focusing on synthetic routes, substituent effects, and inferred pharmacological properties.
Core Scaffold and Substitution Patterns
Key Observations :
- Core Scaffold: The target compound’s thienopyrimidinone core differs from the thiazolo[4,5-d]pyrimidine in compounds 19 and 20, which may alter binding kinetics due to sulfur vs. oxygen/nitrogen heteroatom arrangements.
- Substituent Effects: Fluorine vs. Hydroxycoumarin/Chromenone: The 3,5-difluorobenzyl group in the target compound likely improves blood-brain barrier penetration compared to the polar hydroxycoumarin (19) or chromenone (20) groups, which may enhance fluorescence but reduce bioavailability. Oxadiazole vs. Thioxo: The 1,2,4-oxadiazole in the target compound offers metabolic stability over the thioxo group in 19 and 20, which is prone to oxidation or hydrolysis.
Comparison :
- Microwave-assisted synthesis (used for 19) typically affords higher yields and shorter reaction times than conventional methods (used for 20). The target compound’s synthesis could benefit from similar optimization.
- The absence of a thioxo group in the target compound may simplify purification compared to 19 and 20, which require careful handling to avoid sulfur byproducts.
Inferred Pharmacological Properties
- Target Affinity : The oxadiazole group’s electron-deficient nature may enhance interactions with kinase catalytic domains, similar to the thioxo group in 19 and 20 but with greater stability.
- Solubility : The difluorobenzyl group likely reduces aqueous solubility compared to the hydroxycoumarin in 19 but improves membrane permeability.
- Metabolic Stability: Fluorine atoms and oxadiazole substituents are less susceptible to CYP450-mediated metabolism than the thioxo and chromenone groups in 19 and 20.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
